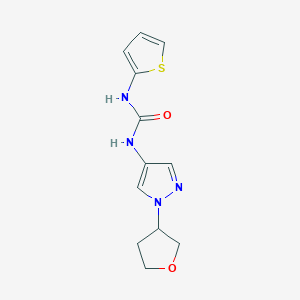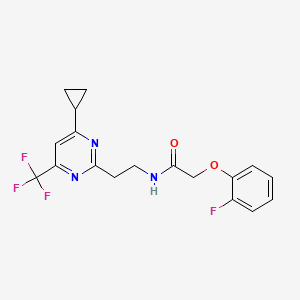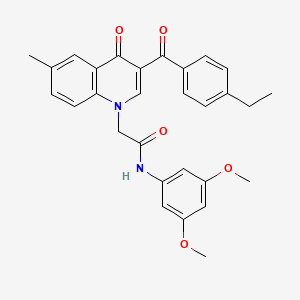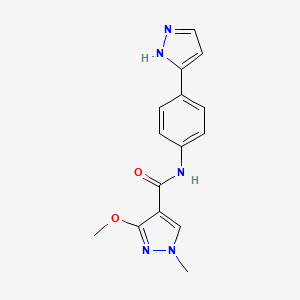![molecular formula C22H26N2O3 B2921384 N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide CAS No. 2097897-22-6](/img/structure/B2921384.png)
N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms . The “4-tert-butyl” indicates a tert-butyl group (a central carbon atom attached to three methyl groups) is attached to the 4th position of the pyrrolidine ring. The “N-[4-(benzyloxy)phenyl]” suggests a benzyloxyphenyl group is attached to the nitrogen atom of the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a benzyloxyphenyl group. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could impart basicity, while the benzyloxyphenyl group could contribute to its lipophilicity .Scientific Research Applications
Synthesis and Material Applications
Polyamide Synthesis and Properties : Research has shown the synthesis of novel polyamides with flexible main-chain ether linkages and ortho-phenylene units, derived from similar chemical entities. These polyamides exhibit noncrystallinity, excellent solubility in polar solvents, and form transparent, flexible films. They are highlighted for their thermal stability, with glass transition temperatures mostly above 200°C, and significant weight loss temperatures exceeding 480°C, suggesting their potential in high-performance material applications (Hsiao, Yang, & Chen, 2000).
Electrochromic Properties : A study on the synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone, closely related to the original compound , reveals the creation of materials that offer a blend of solubility, thermal resistance, and optical properties. These findings suggest applications in electrochromic devices and advanced polymer materials due to their excellent thermal properties and inherent viscosities (Yang, Hsiao, & Yang, 1999).
Advanced Material Synthesis : Another investigation into the synthesis and characterization of new soluble polyamides from a structurally similar dicarboxylic acid monomer and various diamines highlights the production of amorphous polymers with outstanding solubility, high glass-transition temperatures, and thermal stability. These materials' properties suggest their potential use in coatings, films, and other applications requiring durable and stable polymeric materials (Liaw, Liaw, & Chen, 2000).
Redox-Active Polyamides : The development of redox-active aromatic polyamides incorporating di-tert-butyl-substituted phenylenediamine segments indicates their suitability for electrochemical applications. These polyamides show reversible redox behavior with strong color changes upon oxidation, hinting at their potential in developing new electrochromic devices, sensors, and other electronic applications (Wang & Hsiao, 2011).
Mechanism of Action
Target of Action
Related compounds have been shown to have anti-inflammatory and antioxidant effects .
Mode of Action
Related compounds have been shown to inhibit tnf-α production, a key mediator of inflammation, in mice . This suggests that N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Related compounds have been shown to inhibit tnf-α production , suggesting that this compound may affect the TNF-α signaling pathway and its downstream effects, which include the regulation of immune responses and inflammation.
Result of Action
Related compounds have been shown to have anti-inflammatory and antioxidant effects , suggesting that this compound may have similar effects.
Safety and Hazards
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)18-13-23-20(25)19(18)21(26)24-16-9-11-17(12-10-16)27-14-15-7-5-4-6-8-15/h4-12,18-19H,13-14H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLUZDGGQQSUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2921304.png)
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)
![5-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxamide](/img/structure/B2921307.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2921316.png)
![4,6-Dimethyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2921317.png)
![N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2921318.png)
![N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B2921319.png)
![Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate](/img/structure/B2921320.png)


![4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B2921324.png)
